molecular formula C10H13ClN4 B12978939 3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-amine

3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-amine

Cat. No.: B12978939
M. Wt: 224.69 g/mol
InChI Key: TYQPOYGDACERBO-UHFFFAOYSA-N
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Description

3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-amine is a compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases such as cancer and viral infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the regioselective intramolecular cyclization of pyrroles. This process typically requires the use of reagents such as triphenylphosphine (PPh3), bromine (Br2), and triethylamine (Et3N) in dichloromethane (CH2Cl2) to yield the desired compound .

Industrial Production Methods

For industrial-scale production, a scalable methodology has been developed. This involves the use of simple building blocks such as pyrrole, chloramine, and formamidine acetate. The process is optimized to ensure safety, control impurities, and achieve a high yield. The overall yield of the compound can reach up to 55% in a two-vessel-operated process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperature, pH, and solvent systems to achieve the desired products. For example, the oxidation reactions may be carried out in aqueous or organic solvents under acidic or basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-amine exerts its effects involves the inhibition of specific molecular targets. For example, it inhibits AAK1, a kinase involved in receptor endocytosis and signaling pathways. This inhibition can modulate various cellular processes, including pain response and viral entry into cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential. Its ability to inhibit AAK1 sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C10H13ClN4

Molecular Weight

224.69 g/mol

IUPAC Name

3-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C10H13ClN4/c1-7(5-12)4-8-2-3-9-10(11)13-6-14-15(8)9/h2-3,6-7H,4-5,12H2,1H3

InChI Key

TYQPOYGDACERBO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C2N1N=CN=C2Cl)CN

Origin of Product

United States

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